(4-Chloropyrimidin-2-yl)boronic acid
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Overview
Description
(4-Chloropyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BClN2O2 and a molecular weight of 158.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chloropyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
The synthesis of (4-Chloropyrimidin-2-yl)boronic acid typically involves the reaction of 4-chloropyrimidine with a boron-containing reagent. One common method is the borylation of 4-chloropyrimidine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Chloropyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydroxydeboronation: In the presence of peroxide, this compound can undergo hydroxydeboronation to yield halohydroxypyridines.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Scientific Research Applications
(4-Chloropyrimidin-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloropyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
(4-Chloropyrimidin-2-yl)boronic acid can be compared with other boronic acids such as 2-chloropyridine-4-boronic acid and 2-chloropyrimidine-5-boronic acid . While these compounds share similar structural features, this compound is unique in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions.
Similar compounds include:
These compounds are also used in organic synthesis and have applications in various fields, but their specific properties and reactivities may differ due to variations in their molecular structures.
Properties
Molecular Formula |
C4H4BClN2O2 |
---|---|
Molecular Weight |
158.35 g/mol |
IUPAC Name |
(4-chloropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2,9-10H |
InChI Key |
NGVSWUOWFJUNOE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=N1)Cl)(O)O |
Origin of Product |
United States |
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